N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[1-
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-2-35-19-12-10-17(11-13-19)26-23(30)15-22-24(31)27-20-8-3-4-9-21(20)28(22)25(32)16-6-5-7-18(14-16)29(33)34/h3-14,22H,2,15H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRADFXIKAKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates both an ethoxyphenyl group and a nitrobenzoyl moiety, which are thought to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antioxidant Activity : Compounds that contain nitro groups can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Many nitrobenzoate derivatives have shown promise in inhibiting inflammatory pathways, which may be relevant for therapeutic applications in diseases characterized by chronic inflammation.
- Anticancer Properties : Certain derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth by disrupting angiogenesis.
Anticancer Activity
Studies have shown that nitrobenzoate-derived compounds can suppress cancer cell proliferation. For instance, a related compound was reported to inhibit tubulin polymerization, which is crucial for cancer cell division . The specific effects of this compound on different cancer cell lines require further investigation.
Anti-inflammatory Effects
Nitro compounds have been documented to exhibit anti-inflammatory properties. They may inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
- Study on Vascular Development : A study involving a nitrobenzoate-derived compound demonstrated its ability to impair vascular development in zebrafish models. This was linked to disrupted signaling pathways essential for angiogenesis . While this study did not focus specifically on this compound, it highlights the potential for similar compounds to affect vascular biology.
- Anticancer Screening : Another study assessed various nitrobenzoate derivatives for their anticancer activity. The results indicated that these compounds could effectively reduce tumor growth and metastasis in preclinical models. The specific effects of this compound remain to be elucidated through targeted research.
Summary of Research Findings
| Activity Type | Observations |
|---|---|
| Antioxidant | Potential scavenging of free radicals; reduction of oxidative stress. |
| Anticancer | Induction of apoptosis; inhibition of cancer cell proliferation; disruption of angiogenesis pathways. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines; potential application in chronic inflammatory diseases. |
Q & A
Q. What are the critical steps and analytical methods for synthesizing N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide?
- Methodology : The synthesis involves multi-step reactions, including:
- Coupling of quinoxaline precursors with nitrobenzoyl chloride under anhydrous conditions (e.g., using DCM as solvent and DIPEA as base).
- Acetylation of intermediates with chloroacetyl chloride, followed by condensation with 4-ethoxyaniline.
- Reaction monitoring via TLC and HPLC to track intermediate formation .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and structural confirmation using ¹H/¹³C NMR, IR, and HRMS .
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and hydrogen-bonding networks, as demonstrated for similar quinoxaline derivatives .
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton environments and confirm substituent positions .
- Mass spectrometry fragmentation patterns to verify molecular weight and functional group integrity .
Q. What are the key stability considerations for this compound during storage?
- Methodology :
- Conduct accelerated stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 6 months).
- Monitor degradation via HPLC-UV and LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (nitro group reduction) products .
- Store in amber vials under inert atmosphere at -20°C to preserve nitrobenzoyl and ethoxyphenyl moieties .
Advanced Research Questions
Q. How does the 3-nitrobenzoyl group influence biological activity compared to other substituents?
- Methodology :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like 4-fluorobenzoyl or 4-chlorophenoxyacetyl.
- Compare in vitro bioactivity (e.g., IC₅₀ values in cancer cell lines) and computational docking scores (e.g., AutoDock Vina) to quantify interactions with targets like topoisomerase II .
- Electron-withdrawing vs. electron-donating effects : The nitro group enhances electrophilicity, potentially improving DNA intercalation but reducing metabolic stability .
Q. What strategies can resolve contradictions in reported biological data for this compound?
- Methodology :
- Meta-analysis of published datasets to identify confounding variables (e.g., assay type, cell line heterogeneity).
- Dose-response validation using orthogonal assays (e.g., MTT, apoptosis flow cytometry) to confirm cytotoxicity mechanisms .
- Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to clarify discrepancies between in vitro and in vivo efficacy .
Q. How can researchers identify the primary molecular targets of this compound?
- Methodology :
- Chemoproteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Kinase profiling panels (e.g., Eurofins KinaseScan) to screen for inhibition of 400+ kinases.
- CRISPR-Cas9 gene knockout in resistant cell lines to pinpoint essential targets .
Q. What computational tools are optimal for predicting the reactivity of the tetrahydroquinoxalinone core?
- Methodology :
- Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model electron density distributions and predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility in aqueous vs. lipid bilayer environments .
Methodological Challenges and Solutions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Methodology :
- Design of Experiments (DoE) to optimize parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for nitro reduction) .
- In-line FTIR spectroscopy to monitor reaction progression in real time and quench reactions at optimal conversion .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Methodology :
- Surface Plasmon Resonance (SPR) to measure binding kinetics with lipid bilayers .
- Fluorescence anisotropy using BODIPY-labeled derivatives to assess membrane permeability .
Q. How can SAR be expanded to improve metabolic stability without compromising activity?
- Methodology :
- Isosteric replacement : Substitute the ethoxyphenyl group with trifluoromethoxy or cyclopropoxy to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
